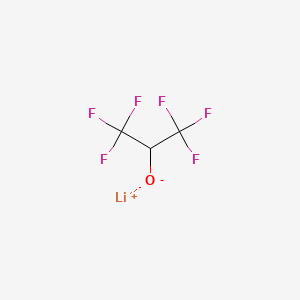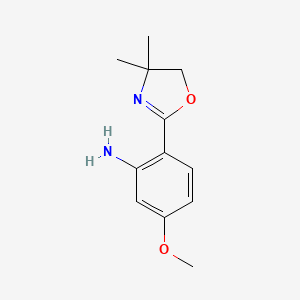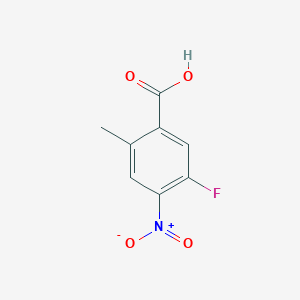![molecular formula C9H7NO4S B12862496 2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12862496.png)
2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole is a heterocyclic compound featuring an oxazole ring substituted with a carboxy(hydroxy)methyl group and a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with glyoxylic acid to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures.
Another synthetic route involves the use of β-hydroxy amides, which undergo cyclodehydration to form the oxazole ring. This can be achieved using reagents like Burgess’ reagent, Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for precise control over reaction conditions, minimizing side reactions and improving safety. For example, the cyclodehydration of β-hydroxy amides to form oxazoles can be efficiently carried out in a flow reactor using manganese dioxide as a heterogeneous catalyst .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The mercapto group in 2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
-
Reduction: : The carboxy(hydroxy)methyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : The oxazole ring can undergo electrophilic substitution reactions, particularly at the 4-position. Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, iodine in ethanol, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Chlorine in carbon tetrachloride, nitric acid in sulfuric acid, sulfur trioxide in sulfuric acid.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Studies have explored its antimicrobial, antic
Properties
Molecular Formula |
C9H7NO4S |
|---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
2-hydroxy-2-(5-sulfanyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H7NO4S/c11-7(9(12)13)8-10-5-3-4(15)1-2-6(5)14-8/h1-3,7,11,15H,(H,12,13) |
InChI Key |
USUWIDWLFKISDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S)N=C(O2)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


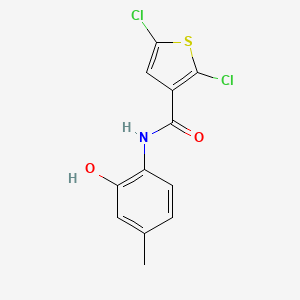

![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12862436.png)

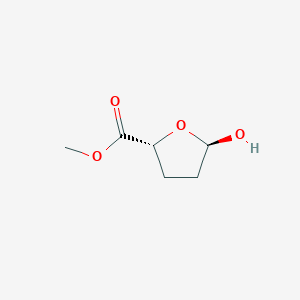


![2-Methyl-5-[(methylamino)methyl]-1,3-oxazole](/img/structure/B12862457.png)
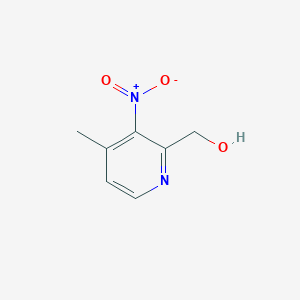
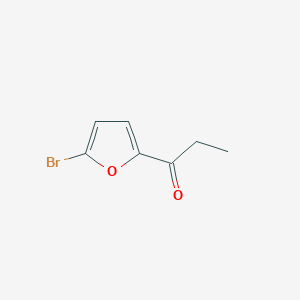
![1-(7-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862471.png)
